molecular formula C8H7N3O2 B1265699 2-Methyl-6-nitro-2H-indazole CAS No. 6850-22-2

2-Methyl-6-nitro-2H-indazole

Cat. No.: B1265699
CAS No.: 6850-22-2
M. Wt: 177.16 g/mol
InChI Key: RJFYXEGJMSZKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-nitro-2H-indazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

2-Methyl-6-nitro-2H-indazole and its derivatives have been a subject of research due to their potential in medicinal chemistry. For example, studies have explored the synthesis of related compounds, such as 2,3-diethyl-6-nitro-2H-indazole, which is an intermediate in the development of novel angiogenesis inhibitors with potential anti-tumor activity and low toxicity (Wu Zhongshi, 2010). This highlights the potential of this compound in the creation of new drugs for cancer treatment.

Role in Heterocycle Synthesis

The compound is also relevant in the broader context of heterocycle synthesis. The Davis-Beirut Reaction (DBR), used in the synthesis of 2H-indazoles, illustrates the versatility of these compounds in creating a range of biologically relevant derivatives (Jie S. Zhu, M. Haddadin, M. Kurth, 2019). This method allows for the creation of various 2H-indazole derivatives, which are useful in chemical biology and medicinal chemistry.

Antiproliferative and Antibacterial Activity

Another significant application of this compound derivatives is in the realm of antiproliferative and antibacterial activities. Research on substituted benzo[g]indazoles, which include 6-nitro groups, has shown promising results against cancer cell lines and bacterial infections (Viviana Cuartas et al., 2019). These findings open up avenues for developing new treatments for both cancer and bacterial diseases.

Potential in Energetic Materials

The derivatives of 5-nitro-1,2,3-2H-triazole, a related compound, demonstrate the potential of nitro-substituted indazoles in the field of high-performance energetic materials. These derivatives show properties comparable to existing energetic materials like RDX, indicating possible applications in this sector (Yanqiang Zhang, D. Parrish, J. Shreeve, 2013).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent research has focused on developing new synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . These strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Biochemical Analysis

Biochemical Properties

2-Methyl-6-nitro-2H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been found to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . It also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it can inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced production of inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when studying the compound’s biological activity and potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antimicrobial activity . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the activity of metabolic enzymes, thereby affecting the metabolic flux and levels of different metabolites . For example, this compound can inhibit the activity of enzymes involved in the production of inflammatory mediators, leading to reduced inflammation . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, this compound can be transported into cells via specific membrane transporters, where it interacts with intracellular proteins and exerts its biological effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

2-methyl-6-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-5-6-2-3-7(11(12)13)4-8(6)9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFYXEGJMSZKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218627
Record name 2H-Indazole, 2-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660321
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6850-22-2
Record name 2-Methyl-6-nitro-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6850-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-nitroindazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6850-22-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131653
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Indazole, 2-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-nitroindazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X673VGV3YK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-nitro-2H-indazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-nitro-2H-indazole
Reactant of Route 3
Reactant of Route 3
2-Methyl-6-nitro-2H-indazole
Reactant of Route 4
Reactant of Route 4
2-Methyl-6-nitro-2H-indazole
Reactant of Route 5
2-Methyl-6-nitro-2H-indazole
Reactant of Route 6
2-Methyl-6-nitro-2H-indazole
Customer
Q & A

Q1: What is the spatial arrangement of atoms in 2-Methyl-6-nitro-2H-indazole?

A1: The research indicates that this compound exhibits a nearly planar molecular structure. [] This means the atoms within the molecule primarily lie within a single plane, with only a slight deviation observed. The maximum deviation from this plane is noted to be 0.0484 Å, attributed to the methyl carbon atom. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.